N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the pyrazole derivative with 4-chloro-3,5-dimethylphenol and chloroacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide
Uniqueness
“N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is unique due to the specific substitution pattern on the phenoxyacetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-10-17(11-15(2)20(14)21)26-13-19(25)23-18-8-9-22-24(18)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,25) |
InChI Key |
YVCFSXNQCHRRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.